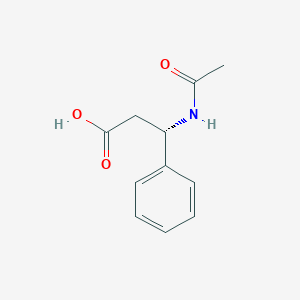

(S)-3-Acetamido-3-phenylpropanoic acid

Description

(S)-3-Acetamido-3-phenylpropanoic acid (CAS 40638-98-0) is a chiral organic compound with the molecular formula C₁₁H₁₃NO₃ and a molecular weight of 207.23 g/mol . It features a phenyl group and an acetamido moiety attached to the third carbon of a propanoic acid backbone, with an (S)-configured stereocenter at this position. Key physicochemical properties include an XLogP3 value of 0.6, indicating moderate lipophilicity, and a topological polar surface area (TPSA) of 66.4 Ų, reflecting its hydrogen-bonding capacity (2 hydrogen bond donors and 3 acceptors) . This compound is often utilized in peptide synthesis and pharmaceutical research due to its structural similarity to α-amino acids .

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

(3S)-3-acetamido-3-phenylpropanoic acid |

InChI |

InChI=1S/C11H13NO3/c1-8(13)12-10(7-11(14)15)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,12,13)(H,14,15)/t10-/m0/s1 |

InChI Key |

HTWAFOFDKZAKQP-JTQLQIEISA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1 |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C1=CC=CC=C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs of (S)-3-Acetamido-3-phenylpropanoic acid, highlighting differences in substituents, physicochemical properties, and applications:

*Estimated based on structural similarity.

Key Comparative Insights

Lipophilicity and Solubility: The methyl ester derivative (Methyl (S)-3-acetamido-3-phenylpropanoate) exhibits higher XLogP3 (1.2 vs. 0.6) due to the ester group, enhancing membrane permeability but reducing water solubility compared to the parent acid . The phenoxy-substituted analog (2S-3-phenoxyphenyl) has significantly higher lipophilicity (XLogP3 ≈ 2.5), making it suitable for targeting hydrophobic binding pockets in drug design .

Stereochemical and Positional Effects: Moving the acetamido group from C3 to C2 (e.g., 2S-2-acetamido-3-(3-fluorophenyl)propanoic acid) alters hydrogen-bonding patterns and may influence biological target recognition .

Functional Group Interconversion: The amino precursor ((S)-Methyl 3-amino-3-phenylpropanoate) serves as a versatile intermediate for introducing diverse acyl groups via N-acylation . Azido derivatives (e.g., ) enable click chemistry applications, facilitating conjugation with biomolecules .

Biological Relevance: Peptide-like derivatives (e.g., ) mimic natural amino acids, enabling the development of protease-resistant therapeutic peptides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.